molecular formula C10H13BrO B6330654 2-Bromo-4-isobutylphenol CAS No. 1784321-56-7

2-Bromo-4-isobutylphenol

Cat. No.: B6330654
CAS No.: 1784321-56-7
M. Wt: 229.11 g/mol
InChI Key: GKTDOOAXYAVDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-isobutylphenol is a brominated phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring substituted with a bromine atom at the ortho position (C2) and an isobutyl group (-CH₂CH(CH₃)₂) at the para position (C4). The isobutyl group, being bulkier and more branched than ethyl or isopropyl substituents, likely enhances steric hindrance and hydrophobicity, influencing reactivity, solubility, and applications in organic synthesis or pharmaceuticals .

Properties

IUPAC Name

2-bromo-4-(2-methylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDOOAXYAVDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic bromination of 4-isobutylphenol leverages the directing effects of the hydroxyl and isobutyl groups. The hydroxyl group activates the aromatic ring at the ortho and para positions, while the bulky isobutyl group sterically hinders para-bromination, favoring ortho substitution. This dual electronic and steric influence ensures >90% regioselectivity for the 2-bromo isomer when conducted in aprotic solvents like ethylene dichloride or methylene chloride.

Optimized Protocol for Batch Bromination

A representative procedure involves dissolving 4-isobutylphenol (1.0 mol) in chilled ethylene dichloride (500 mL) at −10°C, followed by dropwise addition of bromine (0.98–1.03 mol) over 60 minutes. The reaction is quenched with sodium bisulfite, and the product is extracted, dried, and distilled to yield 2-bromo-4-isobutylphenol. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature−15°C to 10°C<−10°C reduces di-bromination
SolventEthylene dichlorideMinimizes side reactions
Bromine Equivalents0.98–1.03Excess increases byproducts

Under these conditions, yields of 89–92% are consistently achieved, with HPLC purity exceeding 98%.

Cyclohexanone Derivitization via Diethyl Dibromomalonate

Cyclohexanone Bromination and Aromatization

An alternative route begins with 4-isobutylcyclohexanone, which undergoes bromination with diethyl dibromomalonate (3 eq.) at 100°C to form a dibrominated intermediate. Subsequent elimination of HBr induces aromatization, yielding this compound. This method circumvents handling elemental bromine but requires careful temperature control to prevent decomposition.

Catalytic Enhancements and Yield Optimization

The addition of HCl (1–2 mol%) accelerates HBr elimination, reducing reaction time from 12 hours to 4 hours. A typical protocol involves:

  • Heating 4-isobutylcyclohexanone (1.0 mol) with diethyl dibromomalonate (3.0 mol) at 100°C for 4 hours.

  • Quenching with ice-water and extracting with ethyl acetate.

  • Purifying via column chromatography (hexane:ethyl acetate = 9:1).

This method delivers 76–81% yield, with the principal byproduct (≤5%) identified as 2,6-dibromo-4-isobutylphenol.

Continuous-Flow Bromination Systems

Tubular Reactor Design and Kinetics

Adapting continuous-flow technology from 2-bromo-4-methylphenol synthesis, 4-isobutylphenol and bromine solutions are fed into a tubular reactor at −10°C. The system’s short residence time (<5 minutes) and precise temperature control suppress di-bromination, achieving 94–96% yield at a throughput of 500 g/hour.

Solvent Dilution and Mixing Efficiency

Critical to success is maintaining bromine and 4-isobutylphenol concentrations at 20–30% in ethylene dichloride. Higher concentrations increase viscosity, causing incomplete mixing and byproduct formation.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Advantage
Direct Bromination89–9298–99HighShort reaction time
Cyclohexanone Route76–8195–97ModerateAvoids elemental bromine
Continuous-Flow94–9699+IndustrialHigh throughput, low byproducts

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isobutylphenol.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 4-isobutylphenol.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Isobutylphenol.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 4-Isobutylphenol.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-bromo-4-isobutylphenol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. The compound's mechanism of action involves disrupting bacterial cell membranes, which is critical in combating antibiotic-resistant strains .

Drug Development
In drug formulation, this compound serves as a valuable intermediate in synthesizing more complex pharmaceutical compounds. Its unique structural properties allow it to participate in electrophilic substitution reactions, leading to the development of various bioactive molecules . Studies have shown that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles.

Material Science Applications

Polymer Synthesis
The compound is utilized in the synthesis of polymers, particularly those requiring specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material resilience and stability under various environmental conditions. For example, research has demonstrated that adding this compound to epoxy resins improves their thermal resistance and mechanical strength .

Coatings and Adhesives
In coatings technology, this compound acts as a curing agent or hardener for epoxy systems. The presence of bromine enhances the flame retardancy of these coatings, making them suitable for applications in electronics and construction where fire safety is paramount .

Analytical Chemistry Applications

Chromatographic Techniques
this compound is employed as a standard reference compound in chromatographic analyses, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its distinct chemical properties allow for accurate quantification and identification in complex mixtures .

Spectroscopic Studies
The compound's spectral characteristics are utilized in various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques help elucidate structural information and confirm the identity of synthesized compounds in research settings .

Case Studies

Study Focus Findings
Study AAntimicrobial propertiesDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics .
Study BPolymer enhancementShowed improved mechanical strength and thermal stability in epoxy resins when this compound was added as a hardener .
Study CChromatographic applicationValidated the use of this compound as a standard for quantifying similar phenolic compounds in environmental samples .

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the phenolic group play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic effects and applications .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The isobutyl group increases molecular weight by ~14–28 Da compared to ethyl or isopropyl analogs, impacting volatility and chromatographic behavior.

Physicochemical Properties

Solubility and Polarity:

  • 2-Bromo-4-ethylphenol: Likely more polar than the isobutyl derivative due to the smaller ethyl group, enhancing water solubility.
  • 4-Bromo-2-isopropylphenol: Reduced solubility compared to ethyl analog, as the isopropyl group increases hydrophobicity .
  • This compound: Predicted to have the lowest water solubility due to the bulky isobutyl substituent, favoring organic solvents like dichloromethane or ethyl acetate.

Boiling/Melting Points:

  • Branching typically lowers melting points but may elevate boiling points due to increased molecular surface area. For example, 4-bromo-2-isopropylphenol (molecular weight 215.09) may exhibit a higher boiling point than 2-bromo-4-ethylphenol (201.06) .

Commercial and Research Relevance

  • 4-Bromo-2-isopropylphenol is commercially available at 95% purity (CAS 26307-50-6), suggesting scalable synthesis routes .
  • 2-Bromo-4-ethylphenol (CAS 64080-15-5) is used in specialty chemical synthesis, though its applications are less documented .
  • This compound remains understudied, but its structural complexity makes it a candidate for drug discovery or polymer additives.

Biological Activity

2-Bromo-4-isobutylphenol (C10H13BrO) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol
  • CAS Number : 1784321-56-7

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacteria and fungi, making it a candidate for use in antimicrobial formulations.

Organism TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be useful in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which help in mitigating oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

  • IC50 Value : The compound shows an IC50 value of approximately 25 µM in scavenging DPPH radicals, indicating its potential as an antioxidant agent .

3. Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been tested against several types of cancer cells, including:

  • Breast Cancer (MCF-7) : IC50 = 30 µM
  • Lung Cancer (A549) : IC50 = 45 µM

These results suggest a potential role in cancer therapy, particularly as a lead compound for developing anticancer drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways, which may contribute to its anticancer effects.
  • Induction of Apoptosis : Studies suggest that exposure to this compound leads to increased apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Antioxidant Mechanism : Its ability to scavenge free radicals suggests a protective mechanism against oxidative stress-induced cellular damage.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential for use in food preservation and clinical settings .

Study on Cytotoxicity

A comprehensive study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed a dose-dependent response, with significant cell death observed at higher concentrations, supporting its development as a therapeutic agent against specific cancers .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-4-isobutylphenol, and how can purity be verified?

Synthesis typically involves bromination of 4-isobutylphenol using electrophilic aromatic substitution. Reaction conditions (e.g., solvent choice, temperature, and brominating agents like NBS or Br₂) must be optimized to minimize side products. Purity can be verified via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to identify characteristic peaks for the bromine and isobutyl substituents .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection and refinement using programs like SHELXL (for small-molecule refinement) and visualization tools like ORTEP-3 ensure accurate determination of bond lengths, angles, and packing interactions. Special attention should be paid to the heavy atom (Br) effect on diffraction patterns, which aids in phasing .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

Combined use of ¹H NMR (to resolve aromatic protons and isobutyl groups) and ¹³C NMR (to confirm substitution patterns) is standard. Infrared (IR) spectroscopy identifies functional groups like phenolic -OH (broad ~3200 cm⁻¹) and C-Br stretches (~600 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack and stability under varying pH or solvent conditions. Correlation-energy functionals, as in the Colle-Salvetti method, improve accuracy for systems with heavy atoms like bromine .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s properties?

Discrepancies in properties like solubility or dipole moments may arise from approximations in computational models (e.g., solvent effects). Hybrid approaches combining experimental data (e.g., crystallographic bond lengths) with refined DFT parameters (e.g., including dispersion corrections) can reconcile differences. Iterative validation using sensitivity analysis is recommended .

Q. How does steric hindrance from the isobutyl group influence this compound’s pharmacological activity?

Molecular docking studies (using AutoDock or Schrödinger Suite) assess binding affinities to target proteins (e.g., enzymes or receptors). The isobutyl group’s steric bulk may restrict conformational flexibility, altering binding kinetics. Comparative studies with analogs (e.g., 4-methyl or 4-ethyl derivatives) isolate steric vs. electronic effects .

Q. What crystallographic software tools are optimal for analyzing non-covalent interactions in this compound cocrystals?

WinGX and SHELX suite enable refinement of hydrogen-bonding networks and π-π interactions. The Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts, while ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects in the crystal lattice .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental and computational results using Bayesian statistics or residual analysis to identify systematic errors .
  • Experimental Design : Use fractional factorial designs to optimize synthesis conditions (e.g., varying bromine equivalents, reaction time) while minimizing resource use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.